molecular formula C10H9NO2 B7777459 N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine

Cat. No.: B7777459
M. Wt: 175.18 g/mol
InChI Key: ODADWVAESHXVQX-YRNVUSSQSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H9NO2 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine can be synthesized through the reaction of 2-acetylbenzofuran with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from a suitable solvent like dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine involves its interaction with cellular targets, leading to various biological effects. It can induce pro-oxidative effects, increasing reactive oxygen species in cells, particularly cancer cells. This interaction can lead to apoptosis or programmed cell death, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
  • N′-[(1E)-1-(1-benzofuran-2-yl)ethylidene]pyridine-4-carbohydrazide
  • N′-[(1E)-1-(1-benzofuran-2-yl)ethylidene]pyridine-3-carbohydrazide

Uniqueness

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(NE)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADWVAESHXVQX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Twenty six grams (g) (162 millimoles (mmol)) of commercially available 2-benzofuranylmethylketone was dissolved in 300 milliliters (ml) of methanol, and 16.9 g (243 mmol) of hydroxylamine hydrochloride and 20.4 g (243 mmol) of sodium hydrogencarbonate were added thereto. The resulting mixture was stirred at room temperature for 8 hours. Then, φml of water was added and the methanol was distilled away under reduced pressure. Precipitated crystals were filtered off and washed with water to yield 27.8 g of 2-benzofuranylmethylketone oxime having the following formula (yield, 98%). ##STR26##
[Compound]
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162 mmol
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